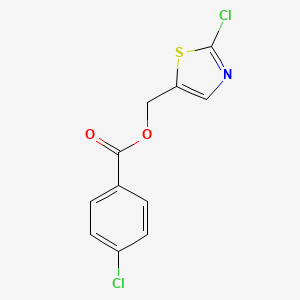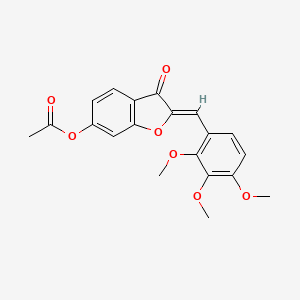
4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a complex organic compound featuring a blend of structural elements that offer it unique chemical properties. This compound combines a benzofuran structure with a sulfonyl and carbaldehyde group attached to a piperazine ring, making it a fascinating subject for synthetic and application-focused research.
Mechanism of Action
Target of Action
It contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a structural motif found in many bioactive molecules . These molecules have been reported to have activity against various diseases such as cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF-κβ4, and the muscarinic M3 receptor .
Mode of Action
During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .
Biochemical Pathways
The 2,3-dihydrobenzofuran skeleton, a component of this compound, is known to affect various biochemical pathways .
Result of Action
Compounds with a similar structure have shown various biological activities, including antimicrobial, anticancer, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde typically involves several steps:
Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: : This step often uses Friedel-Crafts alkylation, where benzofuran is alkylated with 2-chloropropane in the presence of a strong Lewis acid like aluminum chloride.
Attachment of the Propyl Group: : The alkylated benzofuran is then reacted with propyl bromide in a nucleophilic substitution reaction using a base like potassium carbonate.
Introduction of the Sulfonyl Group: : Sulfonylation involves reacting the propylated benzofuran with chlorosulfonic acid.
Piperazine Formation: : The sulfonylated product is then coupled with piperazine under basic conditions.
Formylation: : Finally, the formylation of the piperazine ring is achieved using reagents like paraformaldehyde under acidic conditions.
Industrial Production Methods
For industrial-scale production, each of these steps would be optimized to maximize yield and purity, often involving:
Continuous flow processes to enhance reaction efficiency.
The use of catalysts to speed up reaction rates.
Purification techniques such as crystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where the aldehyde group is converted to a carboxylic acid.
Reduction: : Reduction reactions may target the aldehyde group, reducing it to an alcohol.
Substitution: : The benzofuran structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carboxylic acid.
Reduction: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-methanol.
Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
Scientific Research Applications
This compound is of significant interest due to its versatile structure:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of novel sulfonamide and benzofuran derivatives.
Biology: : Studied for its potential as a bioactive molecule, especially in enzyme inhibition and receptor binding studies.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: : Applied in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Compared to similar compounds, this compound stands out due to its unique structural features:
Similar Compounds: : Other benzofuran derivatives, sulfonamides, and piperazine-based molecules.
Overall, the multi-faceted structure and properties of 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde offer promising opportunities for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-18(2)13-15-5-3-6-16(17(15)25-18)24-11-4-12-26(22,23)20-9-7-19(14-21)8-10-20/h3,5-6,14H,4,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRGQAZRGNFAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)
![6-(prop-2-enoyl)-2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2478017.png)
![N-(Cyclohexylmethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2478018.png)

![N-[4-(5-bromo-2,4-dimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B2478021.png)
![(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2478022.png)
![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-2-(1-piperidinyl)-4(5H)-thiazolone](/img/structure/B2478023.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)




![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine](/img/structure/B2478032.png)
